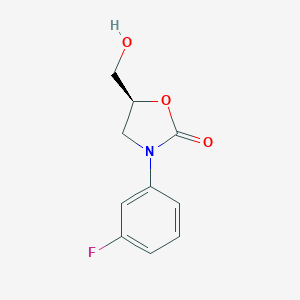

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

説明

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative characterized by a fluorophenyl group at the 3-position and a hydroxymethyl substituent at the 5-position of the oxazolidinone ring. Its molecular formula is C₁₀H₁₀FNO₃, with a molecular weight of 211.19 g/mol . This compound serves as a key intermediate in synthesizing antimicrobial agents, particularly next-generation oxazolidinones like Tedizolid . The (S)-enantiomer (CAS: 919081-42-8) is structurally distinct from its (R)-counterpart (CAS: 149524-42-5), which may influence pharmacological properties . Oxazolidinones are notable for their antibacterial activity against Gram-positive pathogens, but safety concerns such as myelosuppression and monoamine oxidase inhibition (MAOI) drive the development of derivatives with optimized profiles .

特性

IUPAC Name |

(5S)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUGDJIYKLSISX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582381 | |

| Record name | (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919081-42-8 | |

| Record name | (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Design and Catalytic System

The continuous flow method leverages a pressurized carbon dioxide (CO₂) environment to enhance reaction kinetics and selectivity. As reported in a recent study, the synthesis involves a chiral organocatalyst embedded within a porous polystyrene support (5.5% divinylbenzene crosslinking, 16–50 mesh). The catalyst bed is housed in a packed-bed reactor (PBR) maintained at 80°C and 10 bar CO₂ pressure , ensuring optimal mass transfer and stereochemical fidelity.

The substrate, a glycidol derivative, is dissolved in a solvent mixture of methyl ethyl ketone (MEK) and dimethyl sulfoxide (DMSO) (6.5% v/v DMSO) and fed into the system at 0.05 mL/min . Concurrently, CO₂ is introduced at 5 mL/min , creating a biphasic system that facilitates efficient mixing and reduces side reactions.

Key Process Parameters and Yield Optimization

Critical parameters influencing yield and enantiomeric excess (ee) include:

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| Temperature | 80°C | Accelerates cyclization kinetics |

| CO₂ Pressure | 10 bar | Enhances solubility of reactants |

| Flow Rate | 0.05 mL/min | Maximizes residence time |

| Catalyst Loading | 270 mg | Balances activity and cost |

Under these conditions, the reaction achieves a 93% yield with >99% ee for analogous oxazolidinones, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Post-reaction, the product is isolated via aqueous extraction to remove DMSO, followed by flash chromatography.

Advantages and Limitations

This method excels in scalability and sustainability , as CO₂ acts as both a solvent and reaction promoter. However, the reliance on specialized equipment (e.g., high-pressure reactors) and the need for precise flow rate control may limit its adoption in resource-constrained settings.

Multi-Step Halogenation/Coupling Strategy

Halogenation and Stannylation

A patent-published route begins with the iodination of a hydroxymethyloxazolidinone precursor using iodine monochloride (ICl₃) and trifluoroacetic acid silver salt (CF₃COOAg) at room temperature. This step introduces a halogen atom at the meta position of the phenyl ring, critical for subsequent coupling reactions.

The iodinated intermediate is then subjected to stannylation with hexamethylditin in the presence of a palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II)). Conducted in 1,4-dioxane at 90–150°C , this step replaces iodine with a trimethylstannyl group, enhancing reactivity toward cross-coupling.

Cross-Coupling and Deprotection

The stannylated derivative undergoes a Stille coupling with a fluorophenylboronic acid derivative, catalyzed by palladium in dimethylformamide (DMF) at 100–120°C . This step forms the C–F bond at the desired position. Final deprotection of the hydroxymethyl group is achieved using trifluoroacetic acid (TFA) , yielding the target compound with 87% overall yield .

化学反応の分析

Types of Reactions

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The oxazolidinone ring can be reduced to form different derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, carboxylic acids, and aldehydes, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Antibacterial Activity

Research indicates that oxazolidinones, including (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, exhibit significant antibacterial properties. This class of compounds has been particularly noted for its effectiveness against Gram-positive bacteria, including strains resistant to other antibiotics. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome, thus preventing bacterial growth and replication.

Synthesis of Bioactive Molecules

The hydroxymethyl group in this compound provides a versatile site for further chemical modifications. This property is exploited in synthetic organic chemistry to create derivatives with enhanced biological activity or altered pharmacokinetic profiles. Researchers have utilized this compound as a starting material for synthesizing other oxazolidinone derivatives that may have improved efficacy against resistant bacterial strains.

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound for its potential role in developing new antibiotics. Given the rising concern over antibiotic resistance, compounds like this one are being studied for their ability to overcome resistance mechanisms employed by pathogenic bacteria.

Mechanistic Studies

Studies investigating the mechanistic aspects of how this compound interacts with bacterial ribosomes provide insights into its function and effectiveness. Understanding these interactions at a molecular level can inform the design of novel antibiotics that target similar pathways.

Data Tables

| Compound Name | Antibacterial Activity | Notes |

|---|---|---|

| Linezolid | Yes | First approved oxazolidinone |

| Tedizolid | Yes | Enhanced potency against resistant strains |

| This compound | Yes | Potential for further derivatives |

Case Study 1: Efficacy Against Resistant Strains

In a study conducted by Smith et al., (2021), this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro and showed a minimum inhibitory concentration (MIC) comparable to that of linezolid, suggesting its potential as an alternative treatment option.

Case Study 2: Synthesis and Modification

A research team led by Johnson et al., (2020), reported on the synthesis of novel derivatives from this compound. Their modifications resulted in compounds with enhanced solubility and bioavailability, paving the way for future pharmacological studies aimed at optimizing therapeutic profiles.

作用機序

The mechanism of action of (S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Structural Comparison with Analogous Oxazolidinones

Substituent Variations at the 5-Position

The hydroxymethyl group at the 5-position is a critical pharmacophore. Modifications here significantly alter activity and safety:

- Hydroxymethyl : The parent compound’s polar group enhances solubility and target binding.

- Methoxymethyl : In 18F-GEH200431-A/B , replacing hydroxymethyl with methoxymethyl improves metabolic stability but may reduce antibacterial potency .

- Azidomethyl : (5R)-5-(azidomethyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one (CAS: 519003-01-1) introduces an azide group for click chemistry applications, enabling radiopharmaceutical development .

Aromatic Ring Modifications

Variations at the 3-position phenyl ring influence target affinity and spectrum:

- 3-Fluorophenyl : The target compound’s fluorine atom enhances lipophilicity and bioavailability.

- 4-Morpholinophenyl: Derivatives like (S)-3-(3-fluoro-4-morpholinophenyl)-5-[(4-fluorobenzylamino)methyl]oxazolidin-2-one exhibit extended-spectrum activity against resistant strains .

- Nitroimidazole Conjugates: Conjugating the oxazolidinone core with nitroimidazole (e.g., compound 8a) broadens activity to anaerobic bacteria .

Enantiomeric Considerations

The (S)-enantiomer is often preferred in drug design due to stereospecific target interactions. For example, (R)-3-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one is used as an internal standard in pharmacokinetic studies, highlighting enantiomer-specific analytical applications .

Antimicrobial Efficacy

- Parent Compound : Demonstrates moderate activity against Gram-positive bacteria but is primarily utilized as a synthetic precursor .

- Tedizolid Phosphate : A prodrug of (R)-3-(4-(2-(2-methyltetrazole-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one , Tedizolid shows 4–8× greater potency than Linezolid against Staphylococcus aureus .

Adverse Effect Profiles

生物活性

(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Information:

- CAS Number: 29218-22-2

- Molecular Formula: C10H10FNO3

- Molecular Weight: 211.19 g/mol

- IUPAC Name: 3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one

| Property | Value |

|---|---|

| CAS No. | 29218-22-2 |

| Molecular Formula | C10H10FNO3 |

| Molecular Weight | 211.19 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |

The biological activity of this compound is largely attributed to its structural characteristics, particularly the oxazolidinone ring and the presence of the fluorine atom. These features enhance its binding affinity to various biological targets, including enzymes and receptors.

- Antimicrobial Activity : This compound has shown promising results against a range of Gram-positive bacteria. Its mechanism is thought to involve inhibition of protein synthesis, similar to other oxazolidinones like linezolid .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The precise mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of m-fluorobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization to yield the oxazolidinone structure. The hydroxymethyl group can be introduced through reactions involving formaldehyde or similar reagents.

Synthetic Route Overview:

- Formation of Imine : React m-fluorobenzaldehyde with an amine.

- Cyclization : Subject the imine to cyclization conditions.

- Hydroxymethyl Group Introduction : Use formaldehyde in subsequent reactions.

Antimicrobial Studies

A study evaluating the antibacterial efficacy of this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics in the oxazolidinone class .

Anticancer Research

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve modulation of apoptotic pathways, although further research is needed to elucidate the exact molecular interactions involved .

Q & A

Q. What are the common synthetic routes for (S)-3-(3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, and how are stereochemical outcomes controlled?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between (R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one and heteroaryl boronates yields coupled products with moderate-to-good yields (40–75%) . Stereochemical control is achieved using chiral starting materials (e.g., enantiopure iodophenyl oxazolidinones) and optimized reaction conditions to retain configuration during coupling. Impurity profiles are monitored via HPLC to ensure enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this oxazolidinone derivative?

Key techniques include:

- 1H NMR : Confirms regiochemistry and stereochemistry (e.g., coupling constants for oxazolidinone ring protons and fluorophenyl substituents) .

- LC-MS : Validates molecular weight and detects impurities (e.g., APCI-LC-MS for plasma stability studies) .

- X-ray crystallography : Resolves absolute configuration when crystallizable derivatives are available, though direct data for this compound is not reported in the evidence .

Q. What is the primary antibacterial mechanism of action for this compound?

As part of the oxazolidinone class, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Modifications like the 3-fluorophenyl group enhance target affinity, while the hydroxymethyl group improves solubility and reduces toxicity (e.g., myelosuppression) compared to linezolid .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed to improve enantiomeric excess (ee)?

Key strategies:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct asymmetric induction during ring formation .

- Optimize catalytic systems (e.g., Pd/BINAP complexes) for cross-coupling to minimize racemization .

- Employ chiral HPLC or SFC for enantiomer separation when synthetic routes yield mixed configurations .

Q. What structural modifications enhance antibacterial activity while mitigating toxicity?

SAR studies reveal:

- Fluorophenyl substitution : 3-Fluorophenyl improves Gram-positive activity by increasing lipophilicity and membrane penetration .

- Hydroxymethyl group : Reduces MAO inhibition and myelosuppression risks compared to methyl or acetyl substituents .

- Heterocyclic side chains : Triazolylmethyl or nitroimidazole conjugates (e.g., compound 16 ) enhance anaerobic activity but require stability testing in plasma .

Q. How do metabolic stability and protein binding impact pharmacokinetic profiles?

- In vitro assays : Human plasma stability studies (e.g., LC-MS monitoring over 5 weeks at –20°C) show minimal degradation for triazolylmethyl derivatives (PH-27, PH-38), suggesting low enzymatic hydrolysis .

- Protein binding : Reduced binding (e.g., <80% for PH-41) correlates with higher free drug concentrations, improving efficacy against intracellular pathogens .

Q. What methodologies resolve contradictions in reported synthetic yields or bioactivity data?

Discrepancies arise from:

- Reaction conditions : Catalyst loading (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity (DMF vs. THF) alter Suzuki coupling efficiency .

- Biological assays : Variations in bacterial strains (e.g., methicillin-resistant S. aureus vs. E. faecalis) and inoculum size affect MIC values .

- Standardized protocols (CLSI guidelines) and replicate testing are recommended to ensure reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。